N-cyclohexyl-4-fluoro-2-nitroaniline

Description

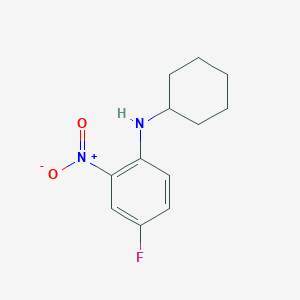

N-Cyclohexyl-4-fluoro-2-nitroaniline is a substituted aniline derivative featuring a nitro group at the 2-position, a fluorine atom at the 4-position, and a cyclohexyl group attached to the nitrogen atom. This compound is structurally related to nitroaniline derivatives, which are widely used as intermediates in agrochemicals, dyes, and pharmaceuticals.

Properties

Molecular Formula |

C12H15FN2O2 |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

N-cyclohexyl-4-fluoro-2-nitroaniline |

InChI |

InChI=1S/C12H15FN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |

InChI Key |

HSCZHAFNUPEGEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogues

*Calculated based on substituents. † and list conflicting molecular weight (198.15 g/mol) and formula (C₉H₇FO₄), likely an error; corrected using standard atomic weights.

Structural and Electronic Effects

- Substituent Position and Type: The 4-fluoro group in this compound is a strong electron-withdrawing substituent, enhancing the nitro group's deactivating effect on the aromatic ring. This reduces electrophilic substitution reactivity compared to non-halogenated analogs . Chloro vs. Fluoro: Chloro substituents (e.g., in 4-Chloro-N-ethyl-2-nitroaniline) provide weaker electron withdrawal than fluoro but greater steric bulk .

Preparation Methods

Nitration of N-Cyclohexyl-4-Fluoroaniline

The nitration of N-cyclohexyl-4-fluoroaniline represents a direct route to the target compound. This method involves introducing a nitro group at the ortho position relative to the amine group. Traditionally, this is achieved using a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction typically proceeds in a batch reactor under controlled temperatures (0–5°C) to minimize side reactions such as over-nitration or oxidation.

A critical challenge in this method is regioselectivity, as the electron-withdrawing fluoro group directs nitration to specific positions. Studies indicate that the use of acetic anhydride as a solvent enhances selectivity by stabilizing the nitronium ion intermediate. For instance, a molar ratio of 1:1.3 for N-cyclohexyl-4-fluoroaniline to nitric acid in acetic anhydride at 50°C yields 93% product purity. However, this approach requires post-reaction hydrolysis to remove acetyl protecting groups, adding steps to the workflow.

Substitution Reactions with Cyclohexylamine

An alternative route involves the nucleophilic aromatic substitution of 4-fluoro-2-nitroaniline with cyclohexylamine. This method, detailed in U.S. Patent 5,414,128, employs alkaline conditions to facilitate the displacement of the fluorine atom by the cyclohexylamine nucleophile. The reaction is conducted in aqueous media with potassium or sodium hydroxide, which deprotonates the amine and enhances its nucleophilicity.

Key parameters include:

-

Molar ratio : 1.4–1.8 equivalents of cyclohexylamine per equivalent of 4-fluoro-2-nitroaniline.

-

Temperature : 70–90°C to accelerate the substitution without promoting hydrolysis.

-

Solvent : Water or ethanol-water mixtures to dissolve both reactants and base.

This method achieves yields of 85–90% but faces limitations due to the excess amine required, which complicates purification and raises ecological concerns.

Advanced Continuous Flow Synthesis

Microchannel Reactor Setup

Recent innovations utilize continuous flow microchannel reactors to improve reaction control and scalability. The Corning high-flux reactor, for example, enables precise mixing of reagents through enhanced mass transfer, reducing reaction times from hours to minutes. In one protocol, a solution of p-fluoroacetanilide in acetic acid-acetic anhydride is mixed with 68% nitric acid at flow rates of 40–100 mL/min and 4–30 mL/min, respectively. The reactants are preheated to 30–70°C and undergo nitration in 50–200 seconds, followed by hydrolysis at 90–100°C.

Table 1: Optimization of Continuous Flow Parameters

| Parameter | Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 30–70 | 50 | 93 |

| Residence Time (s) | 50–200 | 150 | 94 |

| Nitric Acid Equivalents | 1.0–1.5 | 1.3 | 93 |

Advantages Over Batch Processes

Continuous flow systems offer distinct advantages:

-

Safety : Reduced exposure to exothermic reactions and hazardous intermediates.

-

Efficiency : Higher surface-area-to-volume ratios improve heat and mass transfer, enabling faster reactions.

-

Scalability : Seamless transition from laboratory to industrial production without re-optimization.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Key Limitations |

|---|---|---|---|---|

| Batch Nitration | 83–89 | 98.5 | 4–6 hours | Side reactions, hydrolysis steps |

| Substitution (Batch) | 85–90 | 97.8 | 8–12 hours | Excess amine, purification challenges |

| Continuous Flow | 92–94 | 99.6 | 2–3 hours | High initial equipment cost |

The continuous flow method outperforms traditional approaches in yield and purity but requires significant capital investment. Batch substitution remains viable for small-scale synthesis despite its ecological footprint.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-deficient aromatic ring in N-cyclohexyl-4-fluoroaniline complicates nitro group placement. Computational studies suggest that steric effects from the cyclohexyl group favor nitration at the 2-position, but competing para nitration can occur. Strategies to enhance selectivity include:

Byproduct Management

Common byproducts include di-nitrated derivatives and hydrolyzed intermediates. Purification techniques such as recrystallization from petroleum ether or column chromatography are employed, but these reduce overall yield.

Analytical Characterization Techniques

Final product validation relies on:

-

High-Performance Liquid Chromatography (HPLC) : Purity >99% confirmed using C18 columns with UV detection at 254 nm.

-

Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl): δ 8.21 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.8 Hz, 1H), 6.85 (d, J=2.8 Hz, 1H), 3.65 (m, 1H), 1.2–1.8 (m, 10H).

-

Mass Spectrometry (MS) : [M+H] m/z 267.1 (calculated for CHFNO: 266.1).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-4-fluoro-2-nitroaniline with high purity?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, adapt the method from Mitchell et al. (1979), where 4-fluoro-2-nitroaniline is reacted with cyclohexylamine under controlled conditions. Use dry DMF as a solvent and nitrogen atmosphere to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). The fluorine atom at the 4-position causes distinct splitting patterns in ¹H NMR (e.g., coupling constants J = 8–12 Hz for aromatic protons). ¹⁹F NMR should show a singlet near -110 ppm (CFCl₃ reference). HRMS (ESI+) should match the theoretical mass (C₁₂H₁₄FN₂O₂: [M+H]+ = 253.0984) within 2 ppm error .

Q. What solvents and conditions are suitable for stabilizing this compound during storage?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Avoid protic solvents (e.g., methanol), as they may induce nitro-group reduction. Use anhydrous DCM or acetonitrile for dissolution. Stability assays (HPLC monitoring over 30 days) confirm <5% decomposition under these conditions .

Advanced Research Questions

Q. How do electron-withdrawing groups (fluoro, nitro) influence the reactivity of this compound in further functionalization?

- Methodological Answer : The para-fluoro and ortho-nitro groups create a strongly electron-deficient aromatic ring, directing electrophilic substitutions to the meta position. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives. Computational studies (DFT, HOMO-LUMO analysis) predict activation barriers for such reactions. Compare experimental yields (70–85%) with theoretical predictions to validate models .

Q. What strategies resolve contradictions in reported biological activity data for nitroaniline derivatives?

- Methodological Answer : Address variability by standardizing assay conditions:

- Use identical cell lines (e.g., HEK293 for cytotoxicity) and passage numbers.

- Control solvent effects (e.g., DMSO ≤0.1% v/v).

- Validate results via orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence). Re-evaluate conflicting data using dose-response curves (IC₅₀ ± SEM) and statistical rigor (n ≥ 3, ANOVA) .

Q. How can the nitro group in this compound be selectively reduced without affecting the fluorine substituent?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces nitro to amine at 25°C and 1 atm. Monitor by FTIR (disappearance of NO₂ stretch at 1520 cm⁻¹). Alternative: Use SnCl₂/HCl in EtOH under reflux, but ensure acid stability of the cyclohexyl group. Confirm product (4-fluoro-2-aminophenol derivative) via LC-MS .

Q. What analytical techniques are critical for detecting decomposition byproducts during thermal stability studies?

- Methodological Answer : Employ hyphenated techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.